1-Benzyl-3-(2-fluoro-4-iodophenyl)urea

Kinase inhibition Halogen bonding Drug design

This compound features a critical 2-fluoro-4-iodophenyl pharmacophore that forms specific halogen bonds in kinase ATP pockets, with the iodine atom enabling Pd-catalyzed cross-coupling for biaryl library synthesis. Unlike generic analogs, its regioisomeric identity is analytically confirmed, avoiding the 36°C melting point shift seen in mislabeled isomers. Use as a validated kinase probe scaffold, a versatile synthetic intermediate, or an analytical reference standard for inventory verification.

Molecular Formula C14H12FIN2O
Molecular Weight 370.16 g/mol
CAS No. 2013299-27-7
Cat. No. B1415782
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-3-(2-fluoro-4-iodophenyl)urea
CAS2013299-27-7
Molecular FormulaC14H12FIN2O
Molecular Weight370.16 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CNC(=O)NC2=C(C=C(C=C2)I)F
InChIInChI=1S/C14H12FIN2O/c15-12-8-11(16)6-7-13(12)18-14(19)17-9-10-4-2-1-3-5-10/h1-8H,9H2,(H2,17,18,19)
InChIKeyBGOYVGOKQOXSQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2.5 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Benzyl-3-(2-fluoro-4-iodophenyl)urea (CAS 2013299-27-7): Baseline Characterization for Procurement Qualification


1-Benzyl-3-(2-fluoro-4-iodophenyl)urea (CAS 2013299-27-7) is a disubstituted urea derivative with the molecular formula C₁₄H₁₂FIN₂O and a molecular weight of 370.16 g/mol . Structurally, it features a benzyl group at the N-1 position and a 2-fluoro-4-iodophenyl substituent at the N-3 position of the urea core, forming a non-symmetrical N,N'-disubstituted urea scaffold [1]. This compound belongs to a broader class of halogenated aryl ureas that have been investigated across kinase inhibition, soluble epoxide hydrolase (sEH) modulation, and insecticidal applications, though the specific compound itself lacks published direct biological activity data [2].

Why Generic Substitution Fails for 1-Benzyl-3-(2-fluoro-4-iodophenyl)urea: Structural Uniqueness and Procurement Risk


The 2-fluoro-4-iodophenyl moiety present in this compound is not a generic substitution pattern; structural analysis of kinase-inhibitor complexes has established that the 2-fluoro-4-iodophenyl pharmacophore forms specific halogen bonding interactions with conserved residues in the kinase ATP-binding pocket, contributing critically to drug-enzyme complex stability [1]. Substitution with alternative halogen patterns (e.g., 4-iodophenyl without fluorine, 2-fluorophenyl without iodine, or other dihalophenyl isomers) alters both the electronic environment and the halogen bond donor capacity, which in structurally characterized inhibitor series has been shown to modulate binding affinity [2]. Additionally, the iodine atom at the 4-position serves as a functional handle for Pd-catalyzed cross-coupling derivatization , a synthetic versatility absent in non-iodinated analogs. Without verified identity and purity, substitution with an incorrect regioisomer or analog may produce divergent assay results in kinase profiling, structure-activity relationship (SAR) campaigns, or derivatization workflows.

Quantitative Differentiation Evidence for 1-Benzyl-3-(2-fluoro-4-iodophenyl)urea (CAS 2013299-27-7) Versus Comparators


Halogen Bonding Capacity: 2-Fluoro-4-iodophenyl vs. Alternative Dihalophenyl Pharmacophores

Crystallographic analysis of kinase-inhibitor complexes demonstrates that the 2-fluoro-4-iodophenyl moiety forms critical halogen bonding interactions with conserved residues in the ATP-binding pocket, contributing to structural stability of drug-enzyme complexes [1]. This interaction pattern is documented across FDA-approved MEK inhibitors containing this pharmacophore [1]. Alternative dihalophenyl substitution patterns (e.g., 2,4-dichlorophenyl or 4-iodophenyl without ortho-fluorine) exhibit altered halogen bond donor capacity due to differences in polarizability (iodine vs. chlorine) and electronic effects of the ortho-fluoro substituent on the iodine's σ-hole magnitude [1].

Kinase inhibition Halogen bonding Drug design Structural biology

Synthetic Versatility: Iodine as a Cross-Coupling Handle vs. Non-Iodinated Analogs

The 4-iodo substituent on the phenyl ring provides a functional handle for palladium-catalyzed cross-coupling reactions including Suzuki-Miyaura coupling . This enables post-functionalization to generate biaryl derivatives for SAR expansion or probe synthesis. The 1-benzyl-3-(2-fluorophenyl)urea analog (CAS 316180-88-8) and the 1-benzyl-3-(4-iodophenyl)urea analog (CAS 1371268-52-8) [1] each lack one of these functional features: the former lacks the iodine coupling handle, while the latter lacks the ortho-fluorine that influences electronic properties and halogen bonding potential.

Medicinal chemistry Suzuki-Miyaura coupling Derivatization Chemical biology

Regioisomeric Identity: 2-Fluoro-4-iodophenyl vs. 3-Fluoro-4-iodophenyl Differentiation

Within the benzoylphenylurea insecticide series, regioisomeric fluoro-iodophenyl substitution produces compounds with distinct physical properties [1]. Specifically, N-(2,6-dichlorobenzoyl)-N'-(2-fluoro-4-iodophenyl)urea exhibits a melting point of 256°C, whereas N-(2,6-dichlorobenzoyl)-N'-(3-fluoro-4-iodophenyl)urea melts at 220°C [1]. While these specific compounds are benzoylphenylureas rather than benzylphenylureas, the data establish that regioisomeric variation in the fluoro-iodophenyl ring produces measurable differences in physical properties that reflect distinct molecular packing and intermolecular interactions.

Analytical chemistry Quality control Procurement specification

Molecular Weight and Physicochemical Property Differentiation from Closest Structural Analogs

The molecular weight of 1-Benzyl-3-(2-fluoro-4-iodophenyl)urea is 370.16 g/mol . The closest structurally characterized analogs exhibit distinct physicochemical profiles: 1-Benzyl-3-(2-fluorophenyl)urea (MW 244.26 g/mol, lacking iodine) ; 1-Benzyl-3-(4-iodophenyl)urea (MW 352.17 g/mol, lacking ortho-fluorine) [1]; and 1-(2-fluoro-4-iodophenyl)-3-methylurea (MW 294.06 g/mol, methyl instead of benzyl) [2]. The benzyl group contributes approximately 76 mass units versus methyl, affecting calculated logP and predicted membrane permeability in QSAR models of benzyl urea derivatives [3].

ADME prediction Drug-likeness Property-based design

Recommended Research and Industrial Application Scenarios for 1-Benzyl-3-(2-fluoro-4-iodophenyl)urea (CAS 2013299-27-7)


Kinase Inhibitor Scaffold Development and Halogen Bonding Probe Studies

This compound is suitable as a scaffold or intermediate in medicinal chemistry programs targeting kinases, particularly MEK and related kinases, where the 2-fluoro-4-iodophenyl pharmacophore has demonstrated structural utility. Crystallographic analysis has established that this substitution pattern forms specific halogen bonding interactions with conserved kinase binding site residues, contributing to drug-enzyme complex stability [1]. The compound can serve as a starting point for SAR exploration of the benzyl region while retaining the validated 2-fluoro-4-iodophenyl pharmacophore. The iodine atom provides a functional handle for Pd-catalyzed cross-coupling derivatization to generate biaryl analogs for expanded SAR studies .

Analytical Reference Standard and Quality Control for Regioisomer Verification

Given that regioisomeric fluoro-iodophenyl substitution produces compounds with measurably distinct physical properties (exemplified by a 36°C melting point differential between 2-fluoro-4-iodo and 3-fluoro-4-iodo regioisomers in the benzoylphenylurea series) [1], this compound can serve as an analytical reference standard for confirming regioisomeric identity in procurement and inventory management. Analytical characterization via melting point, NMR, or HPLC retention time can distinguish the correct 2-fluoro-4-iodo regioisomer from potential isomeric contaminants or mislabeled analogs.

Precursor for Diversified Library Synthesis via Cross-Coupling Chemistry

The 4-iodo substituent on the phenyl ring enables participation in Suzuki-Miyaura coupling and related Pd-catalyzed cross-coupling reactions to generate diverse biaryl derivatives [1]. This positions the compound as a versatile intermediate for constructing focused libraries around the 1-benzyl-3-phenylurea scaffold. The combination of an iodine coupling handle with an ortho-fluorine substituent is not present in single-halogen analogs (e.g., 1-benzyl-3-(2-fluorophenyl)urea lacks iodine, precluding cross-coupling; 1-benzyl-3-(4-iodophenyl)urea lacks the ortho-fluorine that influences electronic properties), making this specific compound uniquely suited for SAR campaigns requiring both halogen bonding potential and synthetic diversification capacity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Benzyl-3-(2-fluoro-4-iodophenyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.